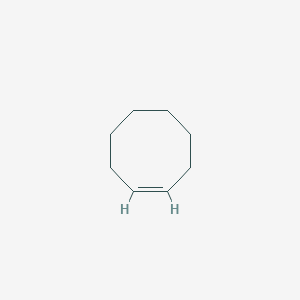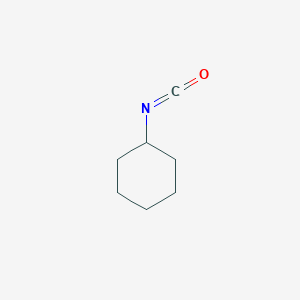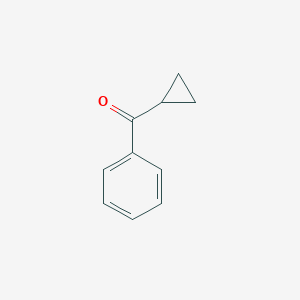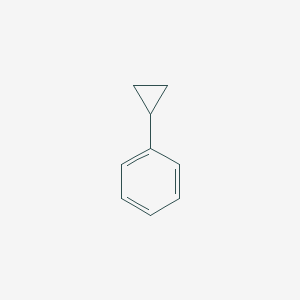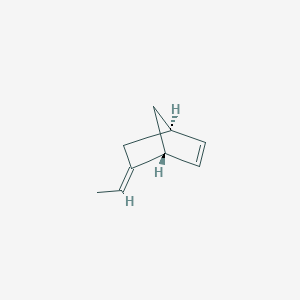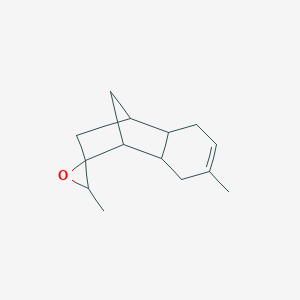![molecular formula C27H33F3 B146537 1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene CAS No. 137529-41-0](/img/structure/B146537.png)
1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene is a multifaceted molecule that may be of interest in various chemical research areas due to its structural complexity and the presence of trifluoromethyl groups. While the specific molecule is not directly discussed in the provided papers, insights can be drawn from related research on trifluoromethylated benzenes and cyclohexyl benzene derivatives.
Synthesis Analysis
The synthesis of complex benzene derivatives often involves multi-step reactions, including condensation, alkylation, and cycloaddition. For instance, the synthesis of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of bis(pyrazol-5-ols) involves the reaction of phloroglucinol with chlorosulfonic acid . Similarly, the synthesis of 1,2,3-Tris(arylmethyl)benzenes from cyclohexanones and aromatic aldehydes followed by Wittig olefination and rearrangement with hydrogen bromide is reported . These methods could potentially be adapted for the synthesis of the target molecule by incorporating the appropriate trifluoromethyl and propylcyclohexyl substituents.
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial for their reactivity and properties. X-ray structural investigations of related compounds, such as 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene, reveal a propeller-like conformation, which is significant for understanding the spatial arrangement of substituents in the target molecule . The proximity of reactive groups in the crystal structure can influence reactivity and potential polymerization or cyclotrimerization reactions.
Chemical Reactions Analysis
The reactivity of benzene derivatives with trifluoromethyl groups can be complex. For example, 1,2,3,5-tetrakis(trifluoromethyl)benzene reacts with organolithium compounds to give de-aromatised products . This suggests that the trifluoromethyl groups in the target molecule may also influence its reactivity towards nucleophiles. Additionally, the alkylation of benzene with cyclic ethers in superacidic media and the synthesis of tris(benzocyclobutadieno)benzene provide insights into potential reactions involving the benzene core of the target molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are often determined by their substituents. The presence of trifluoromethyl groups can significantly affect the electron distribution and chemical stability of the molecule. For instance, the chemistry of poly(trifluoromethyl)benzenes involves reactions with organolithium compounds, indicating the influence of trifluoromethyl groups on reactivity . The nonlinear optical properties of benzene derivatives, as seen in 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene, are also noteworthy and could be relevant for the target molecule depending on its intended application .
Wissenschaftliche Forschungsanwendungen
Eigenschaften
IUPAC Name |
1,2,3-trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3/c1-2-3-18-4-6-19(7-5-18)20-8-10-21(11-9-20)22-12-14-23(15-13-22)24-16-25(28)27(30)26(29)17-24/h12-21H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRASBADJFXRBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625251 |
Source


|
| Record name | 4~3~,4~4~,4~5~-Trifluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene | |
CAS RN |
137529-41-0 |
Source


|
| Record name | 4~3~,4~4~,4~5~-Trifluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

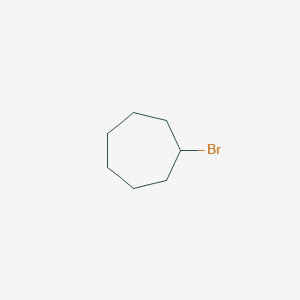
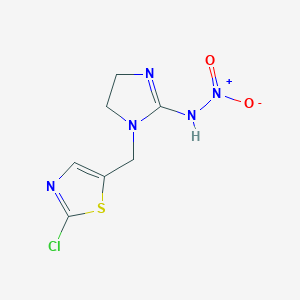
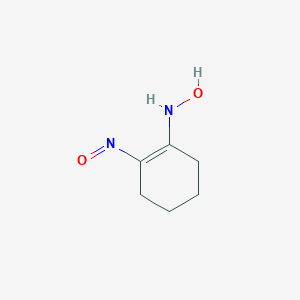
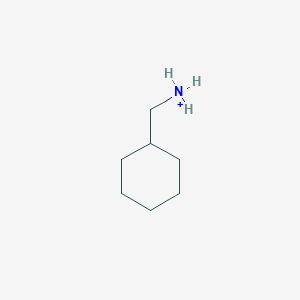
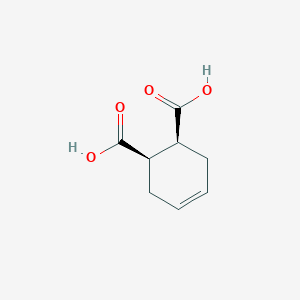
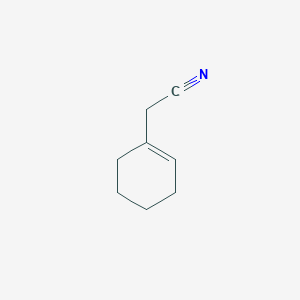
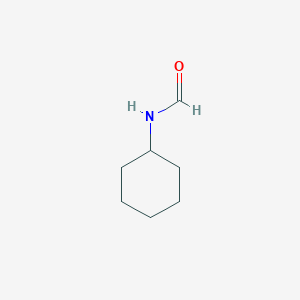
![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)
